N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-19(22-9-14-6-7-17-18(8-14)30-13-29-17)11-25-12-23-20-16(21(25)28)10-24-26(20)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOWSDMDUNXYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, particularly focusing on its anticancer and enzyme inhibition properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molar Mass | 273.25 g/mol |
| CAS Number | Not available |
| IUPAC Name | N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. For instance, related pyrazolo[1,5-a]pyrimidinones have shown promising results against various cancer cell lines:
- MCF-7 Cell Line : IC50 values around 4.93 μM were recorded for derivatives demonstrating strong inhibitory effects on cell viability .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological pathways. Notably:
- Fascin Inhibition : A high-throughput assay indicated an IC50 value of approximately 4600 nM for fascin, a protein involved in cytoskeletal organization and cancer metastasis . This suggests potential therapeutic applications in targeting metastatic cancer.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the benzo[d][1,3]dioxole moiety is significant as it enhances the lipophilicity and potential bioavailability of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds in the same class:
- Synthesis and Evaluation : Research focusing on triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones demonstrated notable anticancer activity and highlighted their potential as new therapeutic agents against breast cancer cell lines like MDA-MB231 .
- Antiviral Properties : Some derivatives have also been investigated for antiviral activities against HSV replication in Vero cells, showcasing a broad spectrum of biological activities beyond anticancer effects .
類似化合物との比較
Substituent Variations on the Pyrazolopyrimidine Ring
Compounds with modifications to the phenyl or pyrimidine substituents demonstrate distinct physicochemical and biological properties:
Key Observations :
Heterocyclic Core Modifications
Compounds retaining the benzodioxole-acetamide motif but with alternative heterocycles:
Key Observations :
Physical Properties
- Melting Points: Pyrazolopyrimidine derivatives generally exhibit high melting points (e.g., 274–317°C in quinazolinones ), suggesting thermal stability.
- Solubility : Thioacetamide derivatives () may have improved solubility in polar solvents compared to oxygen-linked analogues.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide intermediates. For example, reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with N-(benzodioxol-5-ylmethyl)-α-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization strategies include:
- Design of Experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometric ratios .
- Monitoring reaction progress via TLC or HPLC to minimize byproducts.
Q. What analytical techniques are critical for structural confirmation?
Key methods include:
- ¹H/¹³C NMR spectroscopy : Assign peaks to the benzodioxole (δ 5.9–6.1 ppm, OCH₂O), pyrazolo-pyrimidinone (δ 8.2–8.5 ppm, aromatic protons), and acetamide (δ 3.8–4.1 ppm, CH₂CO) moieties .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₈N₄O₄).
- X-ray crystallography : Resolve stereoelectronic effects in the pyrazolo-pyrimidinone core .
Q. How can solubility challenges in biological assays be addressed?
- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Derivatize the benzodioxole or acetamide groups with polar substituents (e.g., hydroxyl, carboxyl) to improve hydrophilicity .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo-pyrimidinone derivatives?
- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphodiesterases) using purified targets and measure IC₅₀ values. Compare substitutions at the benzodioxole (electron-donating vs. withdrawing groups) and pyrimidinone (N-aryl vs. alkyl) positions .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., CDK2 or PDE4) using software like AutoDock Vina. Focus on hydrogen bonding with the pyrimidinone carbonyl and π-π stacking with the benzodioxole .
Q. How can in silico methods predict metabolic stability and toxicity?
- ADMET prediction tools : Use SwissADME or ADMETlab to assess CYP450 metabolism (e.g., oxidation of benzodioxole methylene) and hepatotoxicity risks.
- MetaSite analysis : Identify potential metabolic hot spots (e.g., N-demethylation of the pyrazolo ring) .
Q. What experimental approaches resolve contradictions in spectral data or bioactivity?
- 2D NMR (COSY, HSQC) : Clarify ambiguous proton-proton correlations in crowded aromatic regions .
- Biological triplicates : Repeat enzyme assays under standardized conditions (pH 7.4, 37°C) to rule out experimental variability.
- Crystallographic validation : Compare experimental X-ray structures with computational models to confirm tautomeric forms (e.g., keto-enol equilibria in pyrimidinone) .
Methodological Considerations
Q. How to design experiments for optimizing yield in multi-step syntheses?
- Flow chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., diazomethane generation) and reduce side-product formation .
- Stepwise quenching : Isolate intermediates (e.g., α-chloroacetamide) via column chromatography before proceeding to cyclization steps .
Q. What are best practices for validating purity in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
